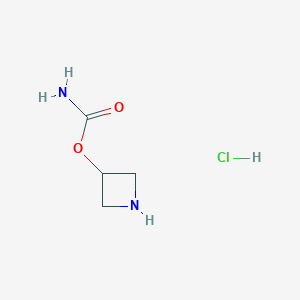
Azetidin-3-YL carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-3-YL carbamate hydrochloride is a chemical compound with the molecular weight of 152.58 . The compound is in powder form .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in a patent . The starting compound, N-Boc-azetidin-3-one, undergoes a DBU-catalysed Horner–Wadsworth–Emmons reaction to yield (N-Boc-azetidin-3-ylidene)acetate . This compound then undergoes an aza-Michael addition with NH-heterocycles to yield functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C4H8N2O2.ClH/c5-4(7)8-3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H . This indicates that the compound contains 4 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom .
Chemical Reactions Analysis
The chemical reactions involving this compound have been described in a few sources . For instance, it has been used as a reagent in the synthesis of new heterocyclic amino acid derivatives . In one example, it was reacted with hydrogen in ethanol at room temperature for 2 hours to yield a product .
Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 152.58 . It is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
1. NAAA Inhibition and Anti-Inflammatory Effects
Azetidin-3-yl carbamate hydrochloride derivatives, such as 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b), are potent inhibitors of N-acylethanolamine acid amidase (NAAA) activity. They exhibit significant anti-inflammatory effects in animal models. These compounds have been studied for their structure-activity relationship (SAR), revealing important structural and stereochemical features for effective NAAA inhibition. This makes them promising agents for treating pain and inflammation (Nuzzi et al., 2016).
2. Drug Discovery and Medicinal Chemistry
Azetidin-3-yl groups have been utilized in the synthesis of various compounds for drug discovery applications. For instance, their introduction into heteroaromatic bases through a Minisci reaction has been demonstrated. This method was used to modify molecules like the EGFR inhibitor gefitinib and antimalarial hydroquinine, illustrating the versatility of this compound in medicinal chemistry (Duncton et al., 2009).
3. Synthesis of Carbapenems
Research has shown the use of azetidinones, including derivatives of this compound, in the synthesis of carbapenems, a class of highly effective antibiotics. These studies focus on creating novel synthetic pathways for potentially useful carbapenems, exploring the antimicrobial properties of these compounds (Guthikonda et al., 1987).
4. Antimicrobial Properties
This compound derivatives have been explored for their antimicrobial properties. For instance, derivatives of azetidin-2-ones have shown notable activity against a range of pathogenic bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Gilani et al., 2016).
Safety and Hazards
The safety information for Azetidin-3-YL carbamate hydrochloride indicates that it has hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Azetidine derivatives, including Azetidin-3-YL carbamate hydrochloride, are being explored for their potential in drug discovery . They are used as building blocks for the creation of a high degree of structural diversity among compounds within a combinatorial library . Future research may focus on the synthesis and diversification of novel heterocyclic amino acid derivatives .
Propiedades
IUPAC Name |
azetidin-3-yl carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-4(7)8-3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKXACFYKHPPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935668-38-5 |
Source


|
| Record name | azetidin-3-yl carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
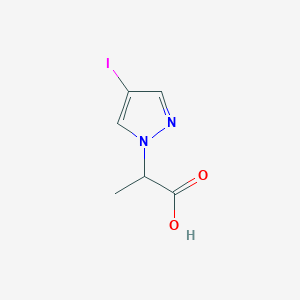


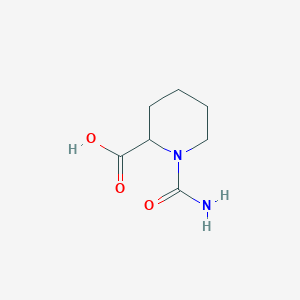
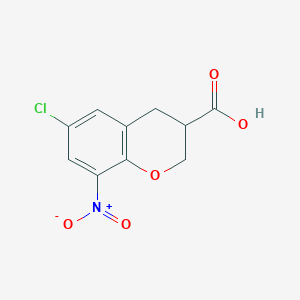

![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)
![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)
![6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891047.png)

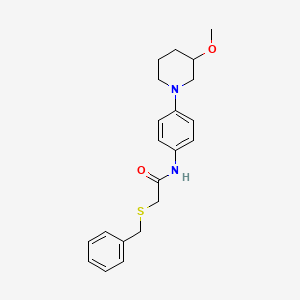


![(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2891055.png)
